molecular formula C14H9NO B1654531 6-Phenanthridinecarboxaldehyde CAS No. 24160-09-6

6-Phenanthridinecarboxaldehyde

Cat. No.: B1654531
CAS No.: 24160-09-6
M. Wt: 207.23 g/mol
InChI Key: LQKLIIZGUIIKLD-UHFFFAOYSA-N
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Description

6-Phenanthridinecarboxaldehyde is a useful research compound. Its molecular formula is C14H9NO and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

24160-09-6

Molecular Formula

C14H9NO

Molecular Weight

207.23 g/mol

IUPAC Name

phenanthridine-6-carbaldehyde

InChI

InChI=1S/C14H9NO/c16-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)15-14/h1-9H

InChI Key

LQKLIIZGUIIKLD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C=O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C=O

Key on ui other cas no.

24160-09-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the next step, a mixture of 6-(2-hydroxy-1-hydroxymethyl)-phenanthridine (24) (6 g, 31 mmoles) and finely powdered selenium dioxide (3.8 g, 34 mmoles) is refluxed in ethyl acetate (125 ml) for 10 hours. The deep red solution that form is then filtered while hot through celite, before evaporating to dryness. The resulting solid is digested in warm 1M hydrochloric acid (125 ml), filtered and partially neutralized with sodium bicarbonate. The initial red precipitate is filtered off before completely neutralizing the solution. The resulting pale yellow solid is filtered off and recrystallized from acetone/petroleum ether to give 2.7 g of 6-formylphenanthridine (yield=42%).
Name
6-(2-hydroxy-1-hydroxymethyl)-phenanthridine
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
OCC(CO)c1nc2ccccc2c2ccccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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